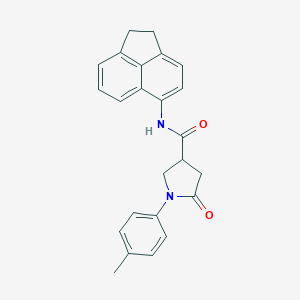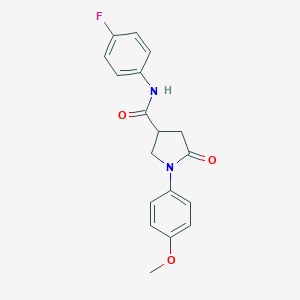
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as CMI-977, is a small molecule compound that has been studied for its potential therapeutic applications. This compound is a member of the benzisothiazolone family, which has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of CMI-977 is not fully understood. However, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
CMI-977 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve lung function. Additionally, CMI-977 has been shown to have anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMI-977 in lab experiments is that it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This makes it a potentially useful compound for studying these areas of research.
One limitation of using CMI-977 in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for CMI-977.
Zukünftige Richtungen
There are several potential future directions for research on CMI-977. One area of research could be to further investigate its anti-inflammatory effects and potential use in treating inflammatory diseases such as rheumatoid arthritis.
Another area of research could be to investigate its anti-tumor effects and potential use in treating various types of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for CMI-977 in these applications.
Conclusion:
In conclusion, CMI-977 is a small molecule compound that has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of NF-κB. There are several potential future directions for research on CMI-977, including investigating its use in treating inflammatory diseases and various types of cancer.
Synthesemethoden
The synthesis method for CMI-977 involves several steps. First, 4-chloro-2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)acetamide. This compound is then reacted with thionyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)acetamide thionyl chloride, which is then reacted with 2-amino-3-hydroxybenzoic acid to form CMI-977.
Wissenschaftliche Forschungsanwendungen
CMI-977 has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the anti-inflammatory effects of CMI-977 in a mouse model of acute lung injury. The results showed that CMI-977 significantly reduced inflammation and improved lung function.
Another study investigated the anti-tumor effects of CMI-977 in a mouse model of breast cancer. The results showed that CMI-977 significantly reduced tumor growth and increased the survival rate of the mice.
Eigenschaften
Molekularformel |
C18H17ClN2O6S |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17ClN2O6S/c1-26-14-10-13(15(27-2)9-12(14)19)20-17(22)7-8-21-18(23)11-5-3-4-6-16(11)28(21,24)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
DCAZMIBPIUPIOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B278638.png)
![Ethyl 4-cyano-3-methyl-5-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B278639.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B278645.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)
![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)
